2,4-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS No.: 1448071-11-1
Cat. No.: VC7140953
Molecular Formula: C17H18N6O2
Molecular Weight: 338.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448071-11-1 |
|---|---|
| Molecular Formula | C17H18N6O2 |
| Molecular Weight | 338.371 |
| IUPAC Name | 2,4-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C17H18N6O2/c1-12-3-4-14(13(2)9-12)17(25)19-7-8-22-16(24)6-5-15(21-22)23-11-18-10-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,19,25) |
| Standard InChI Key | WBVSMKIOYAZEDE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name of the compound, 2,4-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzamide, systematically describes its structure . The molecular formula is C₁₇H₁₈N₆O₂, with a molecular weight of 338.4 g/mol . The SMILES notation (CC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C) provides a linear representation of its topology, highlighting the 2,4-dimethylbenzamide group linked via an ethyl chain to a pyridazinone ring substituted with a 1,2,4-triazole moiety .
Three-Dimensional Conformation
The compound’s 3D structure, accessible via PubChem’s interactive model, reveals a planar pyridazinone core (C=O at position 6) connected to a non-planar triazole ring (N3C=NC=N3) . The ethyl spacer between the benzamide and pyridazinone groups introduces conformational flexibility, potentially influencing binding interactions in biological systems . X-ray crystallography data remains unavailable, but computational modeling suggests intramolecular hydrogen bonding between the pyridazinone carbonyl and triazole N-H groups, stabilizing the molecule’s bioactive conformation .
Synthetic Methodology and Optimization
Purification and Characterization
Intermediate and final products are purified via silica gel chromatography, with yields optimized by controlling reaction temperature (70–100°C) and solvent polarity. Structural confirmation employs:
-
¹H/¹³C NMR: Resonances at δ 2.35–2.50 ppm (methyl groups), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH).
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computed data:
The compound’s moderate lipophilicity (LogP ~1.92) suggests adequate membrane permeability for oral bioavailability, while the high polar surface area may limit blood-brain barrier penetration . Solubility in aqueous buffers remains uncharacterized but is expected to be low (<1 mg/mL) based on structural analogs.
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
Though direct pharmacological data for this compound is scarce, its structural motifs implicate potential interactions with:
-
Kinase Enzymes: The triazole-pyridazinone scaffold resembles ATP-competitive kinase inhibitors (e.g., GSK-3β inhibitors), where the triazole nitrogen's coordinate with Mg²⁺ ions in the ATP-binding pocket.
-
Antimicrobial Targets: Pyridazinone derivatives exhibit activity against bacterial dihydrofolate reductase (DHFR), with the triazole group enhancing binding affinity through π-π stacking.
Research Applications
-
Medicinal Chemistry: Serves as a lead compound for optimizing kinase inhibitors in oncology and inflammation.
-
Chemical Biology: Used as a photoaffinity probe to label target proteins via its reactive ethyl spacer .
-
Material Science: Incorporated into metal-organic frameworks (MOFs) due to triazole’s chelating capacity.
Future Directions and Challenges
Key research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume